(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
The compound (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chiral centers and deuterium atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The process typically starts with the preparation of intermediate compounds, followed by specific reactions such as hydrogenation, alkylation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of deuterated reagents and catalysts is crucial in maintaining the integrity of the deuterium atoms throughout the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model for studying stereochemistry and isotopic effects due to the presence of multiple chiral centers and deuterium atoms.
Biology
In biological research, it serves as a probe for understanding metabolic pathways and enzyme mechanisms, particularly those involving steroidal structures.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, it is used in the development of advanced materials and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, leading to altered biological activity. The compound’s structure allows it to fit into enzyme active sites, modulating their activity and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring steroid with similar structural features but lacking deuterium atoms.
Ethynylestradiol: A synthetic derivative used in hormonal therapies.
Deuterated Steroids: Other deuterated steroids with varying positions of deuterium atoms.
Uniqueness
The uniqueness of (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol lies in its specific deuterium labeling and the resulting isotopic effects, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1/i5D2,12D2,14D |
InChI Key |
DPDZKJQFRFZZCW-PVWOCWKFSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@]4(C#C)O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
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